

Isopropylcyclopentane: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropylcyclopentane*

Cat. No.: B043312

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the core physical properties of **Isopropylcyclopentane** (CAS No. 3875-51-2), a cycloalkane hydrocarbon. The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, details the experimental protocols for their determination, and offers a logical workflow for physical property characterization.

Core Physical Properties of Isopropylcyclopentane

Isopropylcyclopentane is a colorless liquid at room temperature.^[1] It is a non-polar organic compound, rendering it insoluble in water but soluble in non-polar solvents.^[1] The following tables summarize the key physical properties of **isopropylcyclopentane** based on collated data.

Table 1: General and Molar Properties

Property	Value
Molecular Formula	C ₈ H ₁₆ ^{[1][2]}
Molecular Weight	112.21 g/mol ^[2] , 112.22 g/mol
Appearance	Colorless Liquid ^{[1][2]}

Table 2: Thermophysical Properties

Property	Value
Boiling Point	125.2°C at 760 mmHg[2], 126°C
Melting Point	-111.36°C
Flash Point	14.1°C[2]

Table 3: Density and Refractive Index

Property	Value
Density	0.78 g/cm³[2], 0.796 g/cm³, 0.777 g/cm³
Refractive Index	1.4235, 1.43, 1.426

Table 4: Viscosity

Property	Description
Viscosity	Isopropylcyclopentane is characterized as having a relatively low viscosity.[1]

Experimental Protocols for Property Determination

The accurate determination of physical properties is paramount for the application and handling of chemical compounds. The following sections detail the standard experimental methodologies for the properties listed above.

Density Determination using a Pycnometer

Density is determined using a pycnometer, a glass flask with a specific, accurately known volume.[3][4]

Protocol:

- Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (M1).[4]

- Sample Filling: The pycnometer is filled with **isopropylcyclopentane**. A ground-glass stopper with a capillary hole is inserted, allowing excess liquid to be expelled, ensuring the flask is filled to its precise volume.[3]
- Temperature Equilibration: The filled pycnometer is placed in a thermostat-controlled water bath to bring the sample to a constant, specified temperature.[5]
- Final Weighing: The outside of the pycnometer is carefully dried, and its total mass is measured (M2).[4]
- Calculation: The density (ρ) is calculated by dividing the mass of the liquid ($M_2 - M_1$) by the known volume of the pycnometer (V).

Boiling Point Determination via Ebulliometry

An ebulliometer is used to precisely measure the boiling point of a liquid by determining the temperature at which the liquid's vapor pressure equals the atmospheric pressure.[6][7]

Protocol:

- Calibration: The boiling point of a pure solvent (e.g., distilled water) is determined first to calibrate the apparatus for the current atmospheric pressure.[6]
- Sample Introduction: A measured volume of **isopropylcyclopentane** is placed into the boiling chamber of the ebulliometer.[7]
- Heating: The sample is heated, and the apparatus is designed to ensure that the thermometer bulb is bathed in the vapor of the boiling liquid under reflux conditions, ensuring a stable and accurate temperature reading.[7]
- Measurement: The temperature is recorded once it stabilizes, which corresponds to the boiling point of the substance.[7]

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point by measuring the difference in heat flow between a sample and a reference as a function of temperature.[8][9]

Protocol:

- Sample Preparation: A small, accurately weighed amount of **isopropylcyclopentane** (in its solid state, achieved by cooling) is hermetically sealed in a sample pan (typically aluminum). An empty, sealed pan is used as a reference.[8]
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 10°C/min).[10]
- Thermal Scan: The furnace heats both the sample and the reference. The instrument measures the differential heat flow required to maintain both at the same temperature.
- Data Analysis: When the sample melts, it absorbs additional energy (an endothermic process). This is detected as a peak in the DSC thermogram. The temperature at the onset or the peak of this endotherm is taken as the melting point.[11]

Refractive Index Measurement with an Abbe Refractometer

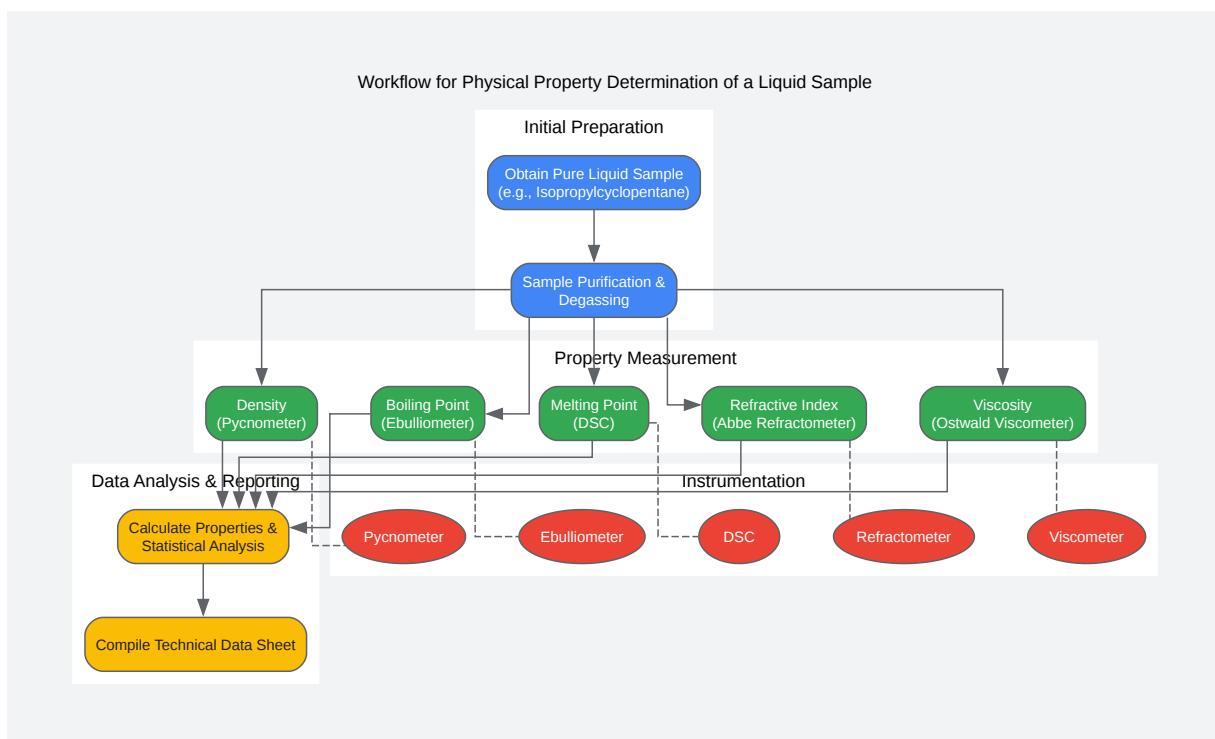
The Abbe refractometer measures the refractive index based on the critical angle of refraction of light passing from the sample into a prism of high and known refractive index.[12][13]

Protocol:

- Calibration: The instrument is calibrated using a standard with a known refractive index.
- Sample Application: A few drops of **isopropylcyclopentane** are placed on the surface of the measuring prism. The illuminating prism is then closed over the sample, creating a thin liquid film.[14]
- Temperature Control: The prisms are connected to a water bath to maintain a constant temperature, as refractive index is temperature-dependent.[12]

- Measurement: Light is passed through the sample. The user looks through the eyepiece and adjusts a knob to bring the boundary line between the light and dark fields into the center of the crosshairs.
- Reading: The refractive index is read directly from a calibrated scale.[\[12\]](#)

Viscosity Measurement using an Ostwald Viscometer


The Ostwald viscometer, a type of capillary viscometer, is used to measure the viscosity of a fluid by determining the time it takes for a known volume of the liquid to flow through a capillary under the force of gravity.[\[15\]](#)[\[16\]](#)

Protocol:

- Preparation: The viscometer is cleaned and dried. A specific volume of **isopropylcyclopentane** is introduced into the larger bulb of the U-shaped tube.
- Temperature Equilibration: The viscometer is placed in a constant temperature water bath to ensure the liquid reaches the desired temperature.[\[17\]](#)
- Flow Measurement: The liquid is drawn up into the other arm of the tube by suction, above the upper timing mark. The suction is released, and a stopwatch is used to measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.[\[18\]](#)
- Calculation: The kinematic viscosity is proportional to the flow time. To determine the dynamic viscosity, the measurement is repeated with a reference liquid of known viscosity and density (e.g., water). The viscosity of **isopropylcyclopentane** (η_1) is calculated using the formula: $\eta_1 = (\rho_1 * t_1 / \rho_2 * t_2) * \eta_2$ where ρ is the density, t is the flow time, and the subscripts 1 and 2 refer to **isopropylcyclopentane** and the reference liquid, respectively. [\[18\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of a liquid chemical sample like **isopropylcyclopentane**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3875-51-2: isopropylcyclopentane | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. fpharm.uniba.sk [fpharm.uniba.sk]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. ised-isde.canada.ca [ised-isde.canada.ca]
- 6. enartis.com [enartis.com]
- 7. seniorchem.com [seniorchem.com]
- 8. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 9. Differential scanning calorimetry [cureffi.org]
- 10. 2.3.2. Differential Scanning Calorimetry (DSC) [bio-protocol.org]
- 11. s4science.at [s4science.at]
- 12. refractometer.pl [refractometer.pl]
- 13. photonics.com [photonics.com]
- 14. Abbe refractometer - Wikipedia [en.wikipedia.org]
- 15. pharmacyinfoonline.com [pharmacyinfoonline.com]
- 16. To determine the relative viscosity of given liquid using Ostwald's viscometer | PPTX [slideshare.net]
- 17. Virtual Labs [pcv-amrt.vlabs.ac.in]
- 18. scribd.com [scribd.com]
- To cite this document: BenchChem. [Isopropylcyclopentane: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043312#physical-properties-of-isopropylcyclopentane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com